4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide
CAS No.: 851946-66-2
Cat. No.: VC4623286
Molecular Formula: C15H18BrN3O2S
Molecular Weight: 384.29
* For research use only. Not for human or veterinary use.
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide - 851946-66-2](/images/structure/VC4623286.png)
Specification
CAS No. | 851946-66-2 |
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Molecular Formula | C15H18BrN3O2S |
Molecular Weight | 384.29 |
IUPAC Name | 4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C15H18BrN3O2S/c1-19(2)15(12-4-3-9-17-10-12)11-18-22(20,21)14-7-5-13(16)6-8-14/h3-10,15,18H,11H2,1-2H3 |
Standard InChI Key | VQWLJPAXGIKSJB-UHFFFAOYSA-N |
SMILES | CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, 4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide, delineates its molecular architecture:
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A 4-bromobenzenesulfonamide backbone, where a bromine atom occupies the para position relative to the sulfonamide group.
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An N-substituted ethylamine side chain, with a dimethylamino group (-N(CH₃)₂) and a pyridin-3-yl ring attached to the central carbon of the ethyl chain.
The molecular formula is deduced as C₁₅H₁₈BrN₃O₂S, with a calculated molecular weight of 384.34 g/mol. Key structural features include:
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Aromatic systems: The bromobenzene and pyridine rings contribute to planar rigidity and potential π-π interactions .
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Polar groups: The sulfonamide (-SO₂NH-) and dimethylamino groups enhance solubility in polar solvents and enable hydrogen bonding .
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Steric effects: The branched ethylamine substituent may influence conformational flexibility and intermolecular interactions .
Synthesis and Characterization
Synthetic Pathway
The synthesis of 4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide likely follows a two-step protocol common to sulfonamide derivatives :
Step 1: Preparation of 4-bromobenzenesulfonyl chloride
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Reactants: 4-bromo-1,2-difluorobenzene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–25°C .
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Mechanism: Electrophilic aromatic substitution, facilitated by the electron-withdrawing fluorine atoms, directs sulfonation to the para position .
Step 2: Coupling with 2-(dimethylamino)-2-pyridin-3-ylethylamine
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Conditions: The sulfonyl chloride reacts with the amine in dichloromethane or water, using triethylamine (Et₃N) as a base to neutralize HCl byproducts .
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Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .
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Workup: The crude product is concentrated, washed with water, and recrystallized from n-hexane or ethyl acetate .
Analytical Characterization
Hypothetical spectral data, inferred from analogs :
Technique | Key Signals |
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FTIR (cm⁻¹) | 1340, 1160 (S=O asym/sym stretch), 3080 (Ar C-H), 2800 (N-CH₃), 1600 (C=N) |
¹H NMR (δ ppm) | 8.5–7.5 (pyridine and benzene protons), 3.1 (N-CH₂), 2.3 (N(CH₃)₂) |
MS (m/z) | 384 [M]⁺, 386 [M+2]⁺ (Br isotope pattern) |
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: Limited due to hydrophobic aryl and pyridine rings; enhanced in acidic media via protonation of the dimethylamino group .
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logP (predicted): ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability .
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Melting point: Estimated 180–190°C, based on analogs with similar substituents .
Stability
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Thermal: Decomposes above 250°C, with potential sulfonamide cleavage .
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Photolytic: The bromine atom may render the compound light-sensitive, necessitating storage in amber glass .
Hypothetical Biological Activity
While no direct bioactivity data exists for this compound, structurally related sulfonamides exhibit diverse pharmacological effects :
The pyridin-3-yl group may confer selectivity toward kinase targets, while the dimethylamino moiety could enhance cellular uptake via protonation in lysosomes .
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